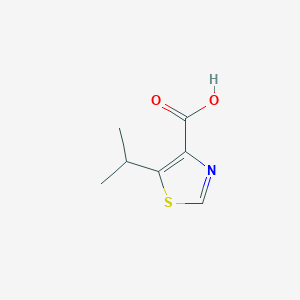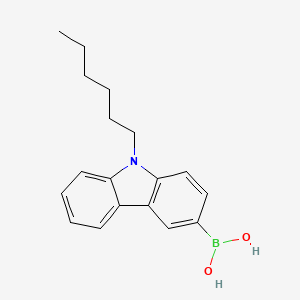
Methandrostenolone-d3
Descripción general
Descripción
Methandrostenolone-d3, also known as Methandienone-d3, is a deuterated form of Methandrostenolone, a synthetic anabolic-androgenic steroid. Methandrostenolone was originally developed in the 1950s by Dr. John Bosley Ziegler and the CIBA pharmaceutical company to address medical conditions related to muscle wasting and bone density deficiencies . It quickly gained popularity in the bodybuilding and athletic communities due to its potent anabolic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methandrostenolone-d3 involves the incorporation of deuterium atoms into the Methandrostenolone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to obtain the final product with high isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Methandrostenolone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes in this compound to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or alcohols, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Methandrostenolone-d3 has several scientific research applications, including:
Mecanismo De Acción
Methandrostenolone-d3 exerts its effects by interacting with androgen receptors in muscle tissues. This interaction stimulates protein synthesis and enhances nitrogen retention, leading to increased muscle mass and strength . The molecular targets include the androgen receptor (AR) and various signaling pathways involved in muscle growth and development .
Comparación Con Compuestos Similares
Similar Compounds
Methandrostenolone: The non-deuterated form of Methandrostenolone-d3, widely used in bodybuilding and athletics.
Testosterone: A natural anabolic-androgenic steroid with similar muscle-building properties.
Dihydrotestosterone (DHT): A potent androgen with strong anabolic effects.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and provide distinct analytical properties. This makes it valuable as a reference standard in scientific research and analytical chemistry .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1/i3D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALNWXLMVGSFR-CTNASMFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857967 | |
| Record name | (17alpha)-17-Hydroxy-17-(~2~H_3_)methylandrosta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869287-60-5 | |
| Record name | (17alpha)-17-Hydroxy-17-(~2~H_3_)methylandrosta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thieno[3,2-c]pyridine-4-carbonitrile](/img/structure/B3359554.png)

![3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3359561.png)


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole](/img/structure/B3359579.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B3359581.png)




![1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione](/img/structure/B3359619.png)
